![molecular formula C22H19N3O5S2 B2764105 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105242-85-0](/img/structure/B2764105.png)

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

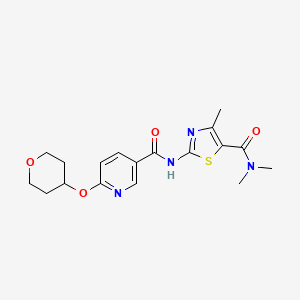

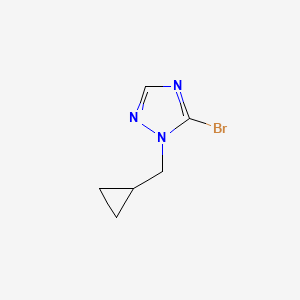

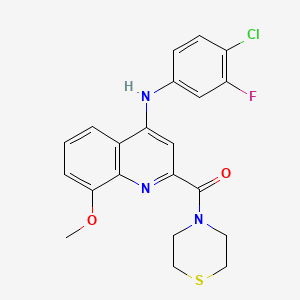

The compound contains several functional groups including a benzodioxole, an oxadiazole, a thiophene, and a sulfonamide. These groups are common in many pharmaceuticals and could suggest potential biological activity.

Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the benzodioxole, oxadiazole, and thiophene rings in separate steps, followed by the introduction of the sulfonamide group.Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The benzodioxole and thiophene rings are aromatic, which could contribute to the stability of the molecule. The oxadiazole ring is also aromatic and may participate in electronic interactions with other molecules.Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. However, the presence of the sulfonamide group could make it susceptible to hydrolysis under acidic or basic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could increase its lipophilicity, which could influence its solubility and permeability.Scientific Research Applications

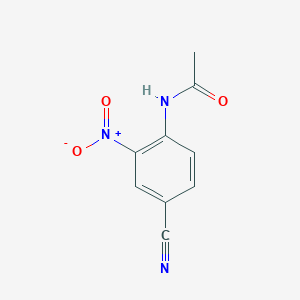

Antibacterial and Antitubercular Properties

- Sulfonamide-based 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial and antitubercular activities. These compounds show promise in fighting bacterial infections and tuberculosis, indicating their potential as therapeutic agents in treating these diseases (Shingare et al., 2022).

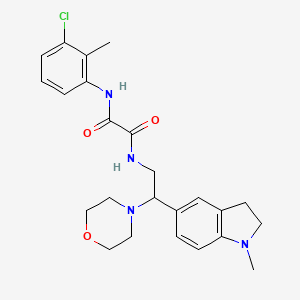

Anticancer Activity

- Novel sulfonamide derivatives have been developed and assessed for their anticancer properties. Some of these compounds exhibit significant activity against various cancer cell lines, suggesting their potential use in cancer therapy (Ghorab et al., 2015).

Antioxidant and Anti-inflammatory Effects

- Certain sulfonamide and 1,3,4-oxadiazole derivatives demonstrate antioxidant and anti-inflammatory effects, offering potential applications in the treatment of diseases associated with oxidative stress and inflammation (Kavitha et al., 2019).

Antimicrobial Activity against Rice Bacterial Leaf Blight

- Sulfone derivatives containing 1,3,4-oxadiazole moieties showed good antibacterial activities against rice bacterial leaf blight, indicating their potential in agricultural applications to protect crops from bacterial diseases (Shi et al., 2015).

Safety And Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

Future research on this compound could involve investigating its potential biological activity, optimizing its synthesis, and studying its physical and chemical properties in more detail.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.

properties

IUPAC Name |

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S2/c1-3-14-4-7-16(8-5-14)25(2)32(26,27)19-10-11-31-20(19)22-23-21(24-30-22)15-6-9-17-18(12-15)29-13-28-17/h4-12H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSFETHWSRPYCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2764024.png)

![N-isopropyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2764025.png)

![[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride](/img/structure/B2764027.png)

![Ethyl 4-(4-chlorophenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2764035.png)

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2764038.png)

![2-imino-10-methyl-5-oxo-N,1-bis(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2764039.png)

![7-Fluoro-2-methyl-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2764040.png)

![trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2764041.png)